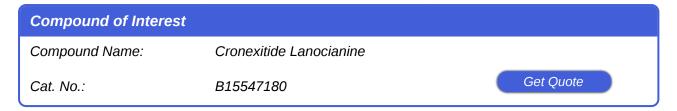


Application Notes and Protocols: Cronexitide Lanocianine for Intraoperative Fluorescence-Guided Surgery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cronexitide Lanocianine, also known as LS301, is a near-infrared (NIR) fluorescent imaging agent designed for intraoperative fluorescence-guided surgery. It consists of a fluorescent dye, cypate, linked to a cyclic octapeptide that includes an Arg-Gly-Asp (RGD) motif. This peptide sequence specifically targets integrin receptors, particularly $\alpha\nu\beta$ 3, which are often overexpressed on the surface of various cancer cells and tumor neovasculature. Upon binding and internalization, **Cronexitide Lanocianine** accumulates in cancerous tissues, enabling real-time visualization of tumors during surgery using specialized NIR imaging systems. This technology aims to improve the precision of tumor resection, helping surgeons to identify and remove malignant tissue while sparing healthy structures.

Chemical and Physical Properties

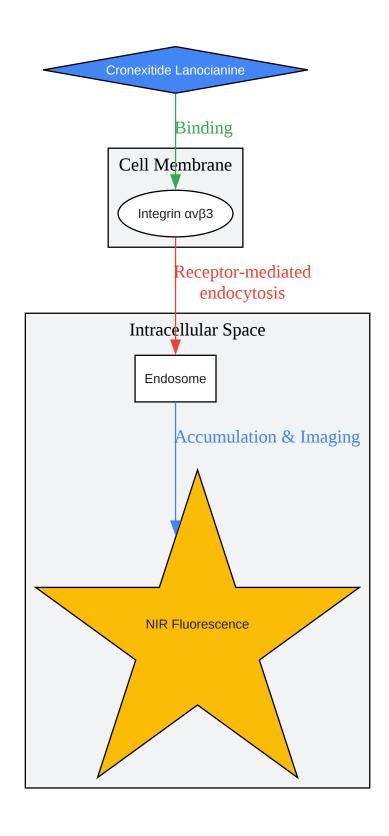


Property	Value	Reference
Molecular Formula	C73H92N14O15S2	[1]
Molecular Weight	1469.7 g/mol	[1]
Synonyms	LS301, LS301-IT, Cypate- Cyclo(Cys-Gly-Arg-Asp-Ser- Pro-Cys)-Lys-OH	[1]
Appearance	Solid	-
Ex/Em (Cypate)	~780 nm / ~830 nm	[2]

Mechanism of Action

Cronexitide Lanocianine's tumor-targeting capability is attributed to the high affinity of its RGD peptide component for integrin $\alpha\nu\beta3$. This integrin is a key player in cell adhesion, migration, and angiogenesis, and its expression is upregulated in many types of cancer. The binding of **Cronexitide Lanocianine** to integrin $\alpha\nu\beta3$ is followed by receptor-mediated endocytosis, leading to the accumulation of the fluorescent probe within the tumor cells. When illuminated with NIR light, the cypate dye fluoresces, allowing for the clear delineation of the tumor margins.





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Mechanism of Cronexitide Lanocianine Targeting



Clinical Applications

Cronexitide Lanocianine (as LS301-IT) is currently being investigated in clinical trials for fluorescence-guided surgery in several cancer types.

Cancer Type	Clinical Phase	Study Objective	Reference
Stage I-II Breast Cancer	Phase I/II	To determine the safety, optimal dose, and effectiveness for detecting cancerous tissue during partial mastectomy and sentinel lymph node biopsy.	[1][3][4]
Lung Cancer	Phase Ib	To investigate the safety and fluorescence signal of a single dose in patients undergoing surgical thoracoscopy and resection.	[5][6]

Proposed Preclinical Experimental Protocols

The following are proposed protocols for the preclinical evaluation of **Cronexitide Lanocianine**. These are generalized and should be optimized for specific experimental setups.

In Vitro Cell Binding and Uptake

Objective: To determine the binding affinity and internalization of **Cronexitide Lanocianine** in cancer cell lines with varying integrin $\alpha\nu\beta3$ expression.

Materials:

Cronexitide Lanocianine

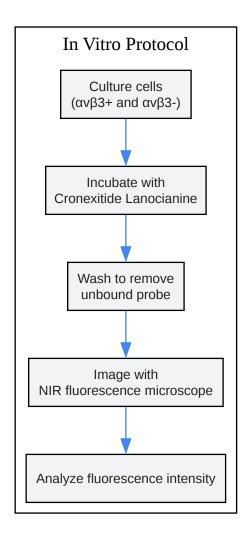


- Integrin αvβ3-positive and -negative cancer cell lines (e.g., U87MG and MCF-7)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Fluorescence microscope or plate reader with NIR capabilities

Protocol:

- Cell Culture: Culture integrin ανβ3-positive and -negative cells in appropriate medium until they reach 70-80% confluency.
- Incubation: Prepare a working solution of Cronexitide Lanocianine in serum-free medium (e.g., 1-10 μM). Remove the culture medium from the cells, wash with PBS, and add the Cronexitide Lanocianine solution. Incubate for 1-4 hours at 37°C.
- Washing: After incubation, remove the Cronexitide Lanocianine solution and wash the cells three times with cold PBS to remove unbound probe.
- Imaging: Image the cells using a fluorescence microscope with appropriate NIR filters (Excitation: ~780 nm, Emission: ~830 nm). For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.
- Competition Assay (for specificity): Co-incubate the cells with Cronexitide Lanocianine and an excess of a non-fluorescent RGD peptide to demonstrate competitive binding to integrin ανβ3.





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In Vitro Experimental Workflow

In Vivo Tumor Imaging in Animal Models

Objective: To evaluate the tumor-targeting ability and pharmacokinetic profile of **Cronexitide Lanocianine** in a tumor-bearing animal model.

Materials:

- Cronexitide Lanocianine
- Immunocompromised mice (e.g., nude mice)
- Integrin αvβ3-positive tumor cells for xenograft model

Methodological & Application



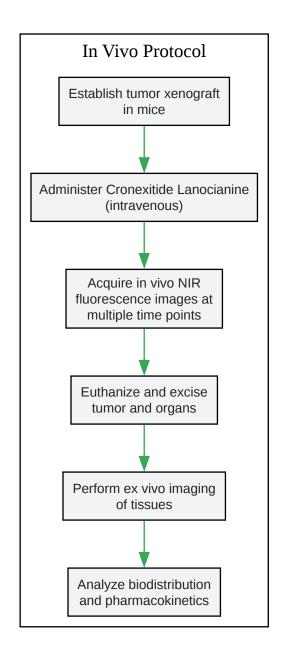


- Sterile PBS or other appropriate vehicle for injection
- In vivo NIR fluorescence imaging system
- Anesthesia

Protocol:

- Tumor Model: Inoculate immunocompromised mice subcutaneously with integrin ανβ3positive tumor cells. Allow the tumors to grow to a suitable size (e.g., 5-10 mm in diameter).
 [7]
- Probe Administration: Prepare a sterile solution of **Cronexitide Lanocianine** in the appropriate vehicle. Administer the solution to the tumor-bearing mice via intravenous (tail vein) injection. A starting dose of 0.025 mg/kg can be used, with escalation as needed.[6]
- In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system.
- Ex Vivo Imaging: After the final in vivo imaging session, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues to confirm the in vivo signal and assess biodistribution.
- Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point to determine the tumor-to-background ratio and pharmacokinetic profile.





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In Vivo Experimental Workflow

Clinical Trial Protocol Outline

The following is a generalized outline based on publicly available clinical trial information for LS301-IT.



Parameter	Description	Reference
Patient Population	Patients with newly diagnosed Stage I-II breast cancer or lung cancer scheduled for surgical resection.	[1][3][5][6]
Dosage	Dose-escalation studies have been conducted, with doses starting at 0.025 mg/kg and going up to 0.10 mg/kg.	[4][6]
Administration	Single intravenous (IV) infusion over approximately 5-15 minutes.	[1][5]
Timing	Administered the day before surgery (4-24 hours prior to the procedure).	[1][5]
Imaging	Intraoperative fluorescence imaging is performed using specialized NIR goggles or imaging systems.	[1]
Primary Objectives	To assess the safety and determine the optimal imaging dose of LS301-IT.	[1][6]
Secondary Objectives	To evaluate the ability of LS301-IT to identify cancerous tissue and positive margins.	[4]

Safety and Handling

Standard laboratory safety precautions should be followed when handling **Cronexitide Lanocianine**. As it is a fluorescent compound, it should be protected from light to prevent photobleaching. For clinical use, it should be prepared and administered by qualified medical personnel in a controlled setting. In clinical trials, patients with a history of allergic reactions to



indocyanine green (ICG) or iodine/seafood have been excluded as a precautionary measure.[1] [5]

Conclusion

Cronexitide Lanocianine is a promising targeted fluorescent probe for intraoperative surgery. Its ability to selectively accumulate in integrin $\alpha\nu\beta3$ -expressing tumors allows for real-time visualization of malignant tissues, which has the potential to improve surgical outcomes by enabling more complete and precise tumor resection. Further research and clinical development will continue to define its role in a variety of cancer surgeries.

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References

- 1. Facebook [cancer.gov]
- 2. Synergistic effects of light-emitting probes and peptides for targeting and monitoring integrin expression PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. Real-time Intraoperative Breast Cancer Visualization for Margin Assessment | Clinical Research Trial Listing (Breast Cancer | Cancer of the Breast) (NCT02807597) [trialx.com]
- 5. LS301-IT Imaging for Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Multimodal Imaging of Integrin Receptor-Positive Tumors by Bioluminescence, Fluorescence, Gamma Scintigraphy and SPECT Methods Using a Cyclic RGD Peptide Labeled with a Near Infrared Fluorescent Dye and a Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
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